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Abstract
This technical guide provides an in-depth structural and functional analysis of the Angiogenin

(ANG) fragment corresponding to residues 108-123. This C-terminal peptide of human

Angiogenin acts as a competitive inhibitor of the full-length protein, playing a crucial role in the

modulation of angiogenesis and other cellular processes. This document summarizes the

available quantitative data, outlines detailed experimental protocols for its structural

characterization, and visualizes its mechanism of action and analytical workflows. While a high-

resolution, three-dimensional structure of the isolated fragment is not publicly available, this

guide leverages structural information from the full-length protein and functional data to provide

a comprehensive overview for research and drug development applications.

Introduction
Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, known

for its potent angiogenic activity.[1] It is involved in the formation of new blood vessels, a critical

process in both physiological and pathological conditions, including tumor growth and

metastasis.[2] The C-terminal fragment of Angiogenin, comprising residues 108-123, has been

identified as a functional inhibitor of the full-length protein.[3] This peptide, with the sequence

ENGLPVHLDQSIFRRP, competitively inhibits the ribonucleolytic activity of Angiogenin, thereby

modulating its angiogenic effects.[3] Understanding the structural features of this fragment is

paramount for the development of novel anti-angiogenic therapies.
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Quantitative Data
The primary sequence and inhibitory activity of the Angiogenin (108-123) fragment are

summarized below.

Table 1: Primary Sequence and Physicochemical
Properties

Property Value

Amino Acid Sequence ENGLPVHLDQSIFRRP

Molecular Formula C83H132N26O24

Residue Count 16

Table 2: Inhibitory Activity
Parameter Value Substrate Reference

Apparent Inhibition

Constant (Ki)
278 μM

transfer Ribonucleic

Acid (tRNA)
[3]

Mechanism of Action and Signaling Pathway
The Angiogenin (108-123) fragment functions as a competitive inhibitor of the full-length

Angiogenin protein.[3] The critical residues for this inhibitory activity are located at its C-

terminus, specifically Arginine 121 (Arg121), Arginine 122 (Arg122), and Proline 123 (Pro123).

[3] These residues are thought to mimic the binding site for polymeric ribonucleic acid

substrates, allowing the fragment to compete with natural substrates for binding to the active

site of Angiogenin.[3]

Full-length Angiogenin exerts its biological effects, in part, by translocating to the nucleus,

where it stimulates ribosomal RNA (rRNA) transcription, a key step in ribosome biogenesis and

subsequent protein synthesis and cell growth.[3] The (108-123) peptide fragment interferes

with these nuclear processes, thereby reducing the angiogenic potential of endothelial cells.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/US20150018530A1/en
https://patents.google.com/patent/US20150018530A1/en
https://patents.google.com/patent/US20150018530A1/en
https://patents.google.com/patent/US20150018530A1/en
https://patents.google.com/patent/US20150018530A1/en
https://patents.google.com/patent/US20150018530A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12345946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitory Mechanism of Angiogenin (108-123) Fragment
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Figure 1: Inhibitory pathway of the Angiogenin (108-123) fragment on Angiogenin's biological

activity.

Experimental Protocols for Structural Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12345946?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12345946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a definitive high-resolution structure of the isolated Angiogenin (108-123) fragment is not

available, the following are detailed methodologies that can be employed for its structural

characterization.

Peptide Synthesis and Purification
The Angiogenin (108-123) peptide can be synthesized using standard solid-phase peptide

synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage

from the resin and deprotection, the crude peptide should be purified by reverse-phase high-

performance liquid chromatography (RP-HPLC). The purity and identity of the peptide can be

confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of

the peptide in different solvent conditions.

Methodology:

Prepare a stock solution of the purified Angiogenin (108-123) peptide in an appropriate buffer

(e.g., 10 mM sodium phosphate, pH 7.4).

Determine the precise peptide concentration using UV absorbance at 280 nm or a

colorimetric assay.

Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a

spectropolarimeter.

Record spectra in aqueous buffer and in the presence of membrane-mimicking environments

(e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to assess

conformational changes upon interaction with hydrophobic environments.

Deconvolute the resulting spectra using appropriate algorithms (e.g., CONTINLL, SELCON3)

to estimate the percentage of different secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution.
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Methodology:

For complete resonance assignment, prepare a sample of the peptide with uniform 13C and

15N isotopic labeling. This is typically achieved through expression in E. coli grown in

labeled minimal media, though for a peptide of this size, chemical synthesis with labeled

amino acids is also feasible.

Dissolve the labeled peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate

buffer, pH 6.5).

Acquire a series of multidimensional NMR experiments at a high-field spectrometer (e.g.,

600 MHz or higher), including:

2D 1H-15N HSQC for backbone amide assignments.

3D HNCACB and CBCA(CO)NH for sequential backbone assignments.

3D HCCH-TOCSY for side-chain assignments.

3D 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC to obtain distance restraints

from Nuclear Overhauser Effects (NOEs).

Process the NMR data using appropriate software (e.g., NMRPipe).

Analyze the spectra to assign chemical shifts and identify NOEs.

Use the experimental restraints (NOE-derived distances, dihedral angles from coupling

constants) to calculate a family of 3D structures using software such as CYANA or Xplor-

NIH.

Validate the quality of the resulting structures using programs like PROCHECK-NMR.
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General Workflow for Peptide Structural Analysis
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Figure 2: A generalized experimental workflow for the structural analysis of the Angiogenin

(108-123) peptide.
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Molecular Dynamics (MD) Simulations
Objective: To investigate the conformational dynamics and stability of the peptide in a simulated

physiological environment.

Methodology:

If an experimentally determined structure is unavailable, generate a starting conformation of

the Angiogenin (108-123) peptide using homology modeling (based on the C-terminal region

of the full-length Angiogenin structure, e.g., PDB ID: 1B1I) or ab initio modeling.

Place the peptide structure in a simulation box with explicit solvent (e.g., TIP3P water model)

and counter-ions to neutralize the system.

Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

Perform an energy minimization of the system to remove steric clashes.

Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the

pressure.

Run a production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to

sample the conformational space of the peptide.

Analyze the resulting trajectory for parameters such as root-mean-square deviation (RMSD),

root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding

patterns.

Conclusion
The Angiogenin (108-123) fragment is a significant inhibitory peptide with therapeutic potential.

While its isolated high-resolution structure remains to be determined, this guide provides a

comprehensive overview of its known characteristics and a roadmap for its detailed structural

elucidation. The provided experimental protocols for CD, NMR, and MD simulations offer a

robust framework for researchers to investigate the structure-function relationship of this and

other peptide-based modulators of Angiogenin activity. Future structural studies will be
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invaluable for the rational design of more potent and specific inhibitors of Angiogenin for

applications in oncology and other angiogenesis-dependent diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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